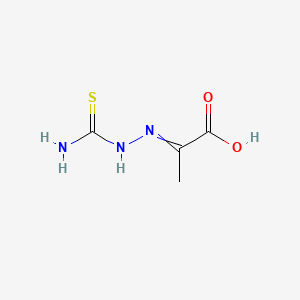
2-(2-Carbamothioylhydrazono)propanoic acid
Cat. No. B1224479
M. Wt: 161.19 g/mol
InChI Key: KQAYLOOXVDSLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648073B2
Procedure details


To a mixture of thiosemicarbazide (2) (4.55 g, 50.0 mmol) in water (90 mL) was added pyruvic acid (1) (4.40 g, 50.0 mmol). The mixture was heated at 70° C. for 20 min (while a white solid precipitated). After cooling to room temperature, the white solid was collected by filtration, washed with water and dried in air to give 2-(2-carbamothioylhydrazono)propanoic acid (3).



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=O>O>[C:3]([NH:2][N:1]=[C:7]([CH3:9])[C:6]([OH:11])=[O:10])(=[S:4])[NH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.55 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=S)NN=C(C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
